2H-Pyran-2-one, 3-ethyltetrahydro-
CAS No.: 32821-68-4
Cat. No.: VC3844017
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32821-68-4 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 3-ethyloxan-2-one |
| Standard InChI | InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3 |
| Standard InChI Key | MNMHTBMXCUARLR-UHFFFAOYSA-N |
| SMILES | CCC1CCCOC1=O |
| Canonical SMILES | CCC1CCCOC1=O |
Introduction
Structural Characteristics and Nomenclature
Core Structure and Stereochemistry
3-Ethyltetrahydro-2H-pyran-2-one belongs to the 2H-pyran-2-one family, featuring a six-membered oxygen-containing ring with a ketone group at the 2-position. The "tetrahydro" designation indicates saturation of the ring, distinguishing it from aromatic pyranones. The ethyl substituent at the 3-position introduces stereochemical complexity, yielding enantiomers such as (R)-3-ethyltetrahydro-2H-pyran-2-one (CAS 73788-99-5) and (S)-3-ethyltetrahydro-2H-pyran-2-one (CAS 103957-83-1) .
Key Structural Features:
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Ring System: A tetrahydropyran scaffold with reduced aromaticity compared to its unsaturated counterparts.
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Substituents: An ethyl group at C3 and a ketone at C2, influencing electronic distribution and reactivity.
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Stereogenic Center: The C3 position in enantiomeric forms, critical for chiral synthesis .
Spectroscopic and Computational Insights
Density Functional Theory (DFT) calculations reveal electron-deficient regions near the ketone group, making it susceptible to nucleophilic attacks . Molecular Electrostatic Potential (MEP) maps highlight the ketone oxygen as a site for hydrogen bonding, which aligns with its interactions in biological systems .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 3-ethyltetrahydro-2H-pyran-2-one typically involves cyclization reactions. A prominent method utilizes ethyl 2-cyano-3,3-dimethylsulfanylacrylate reacted with aromatic ketones under basic conditions (e.g., KOH in DMSO), achieving yields exceeding 77% .
Representative Reaction Scheme:
Enantioselective Synthesis
Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis, are employed to isolate (R)- and (S)-enantiomers. For instance, lipase-mediated hydrolysis of racemic mixtures has been reported to yield enantiomerically pure forms .
Physicochemical Properties
The compound's stability and solubility profile make it suitable for pharmaceutical formulations. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 128.17 g/mol | |
| Density | ||
| Boiling Point | 227.0 \pm 8.0 \, ^\circ\text{C} | |
| Flash Point | 85.6 \pm 15.9 \, ^\circ\text{C} | |
| LogP (Partition Coefficient) | 0.82 | |
| Vapor Pressure | at 25°C |
Pharmacological and Biological Relevance
Antifungal and Antitumor Activity
2H-pyran-2-one derivatives, including 3-ethyltetrahydro variants, exhibit inhibitory effects against fungal pathogens and cancer cell lines. Their mechanism involves interference with microbial cell wall synthesis and apoptosis induction in tumor cells .
Computational Predictions
DFT studies on bond dissociation energies (BDEs) for hydrogen abstraction suggest moderate stability against autoxidation, reducing risks of genotoxic impurity formation . Molecular Dynamics (MD) simulations further predict high compatibility with polyvinylpyrrolidone (PVP), a common pharmaceutical excipient, enhancing formulation stability .
Industrial and Research Applications
Intermediate in Organic Synthesis
The compound serves as a precursor for synthesizing heterocyclic compounds, such as 4-aminopyran-3-carbonitriles, which are valuable in agrochemical and drug discovery .
Role in Polymer Science
Compatibilities with polymers like PVP, as evidenced by solubility parameter calculations (), enable its use in controlled-release formulations .
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